Sigma-1 Receptor Binding Affinity: Dextromethorphan vs Dimemorfan vs Dextrorphan
In a direct comparative radioligand binding study, dextromethorphan (DM), dimemorfan (DF), and dextrorphan (DR) were evaluated for sigma-1 and sigma-2 receptor affinity. DM exhibited a Ki of 205 nM at sigma-1 receptors, placing it between DF (Ki=151 nM) and DR (Ki=144 nM); all three showed low affinity at sigma-2 receptors (Ki=4-11 μM range) [1]. Notably, despite these comparable sigma-1 affinities, DM and DR produced biphasic locomotor effects with hyperlocomotion at certain doses, while DF produced only dose-dependent locomotor decrease—a behavioral divergence attributable to differential PCP-site engagement rather than sigma-1 binding differences [1]. For researchers selecting a sigma-1 pharmacological tool, DM offers the advantage of combined sigma-1/NMDA pharmacology, whereas DF provides cleaner sigma-1 targeting with minimal PCP-site liability.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Dextromethorphan Ki = 205 nM (sigma-1); Ki = 4-11 μM (sigma-2) |
| Comparator Or Baseline | Dimemorfan Ki = 151 nM (sigma-1); Dextrorphan Ki = 144 nM (sigma-1) |
| Quantified Difference | DM sigma-1 affinity is 1.36-fold lower than DF and 1.42-fold lower than DR; all three share comparably weak sigma-2 affinity |
| Conditions | In vitro radioligand binding assay using guinea pig brain membrane preparations; [3H]-(+)-pentazocine for sigma-1, [3H]-DTG for sigma-2 |
Why This Matters
DM's intermediate sigma-1 affinity combined with its distinct PCP-site profile defines a unique pharmacological signature that cannot be replicated by dimemorfan or dextrorphan alone, directly impacting CNS target-engagement study design.
- [1] Chou YC, Liao JF, Chang WY, Lin MF, Chen CF. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan. Brain Res. 1999;821(2):516-519. View Source
